molecular formula C8H4BrN3 B3218550 3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile CAS No. 1190310-21-4

3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile

Cat. No.: B3218550
CAS No.: 1190310-21-4
M. Wt: 222.04 g/mol
InChI Key: JPYHIKVSUAECOO-UHFFFAOYSA-N
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Description

3-Bromo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile is a versatile brominated and nitrile-functionalized azaindole derivative designed for pharmaceutical research and development. Its molecular structure makes it a valuable synthetic intermediate, particularly as a core scaffold in the discovery of novel kinase inhibitors . Compounds within the 1H-pyrrolopyridine family are frequently investigated for their potential to treat various diseases, including cancers and autoimmune disorders, by modulating key enzymatic pathways . The bromine atom at the 3-position offers a reactive site for further functionalization via modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of diverse chemical groups . Simultaneously, the electron-withdrawing carbonitrile group can influence the compound's electronic properties and binding affinity to biological targets. Researchers utilize this bifunctional building block to construct more complex molecules for biological screening and structure-activity relationship (SAR) studies. This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3/c9-6-3-12-7-4-11-2-5(1-10)8(6)7/h2-4,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYHIKVSUAECOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C=NC=C2C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001235965
Record name 3-Bromo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile
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Molecular Weight

222.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190310-21-4
Record name 3-Bromo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190310-21-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile
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Advanced Synthetic Methodologies for 3 Bromo 1h Pyrrolo 2,3 C Pyridine 4 Carbonitrile

Strategic Retrosynthesis of the 3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile Skeleton

A logical retrosynthetic analysis of this compound suggests a convergent approach. The primary disconnections would involve the late-stage introduction of the cyano and bromo groups. The carbonitrile at the C4 position can be retrosynthetically disconnected to a 4-halo precursor, likely a chloro or iodo derivative, which can be converted to the nitrile via nucleophilic substitution or transition-metal-catalyzed cyanation.

The 3-bromo substituent on the pyrrole (B145914) ring can be envisioned as being introduced via regioselective electrophilic bromination of a 1H-pyrrolo[2,3-c]pyridine-4-carbonitrile or a suitable precursor. This is a common strategy for the functionalization of pyrrole rings within such fused systems.

Further disconnection of the 1H-pyrrolo[2,3-c]pyridine core itself leads to two main strategies for the formation of the bicyclic system. One approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine (B92270) derivative. This can be achieved through various cyclization reactions, such as those analogous to the Fischer indole (B1671886) synthesis or through electrocyclization strategies. A second general approach would involve building the pyridine ring onto a pre-existing pyrrole, though this is less commonly reported for this specific isomer.

Direct and Convergent Synthetic Routes to this compound

The forward synthesis of this compound can be accomplished through several direct and convergent routes, each with its own set of advantages and challenges. These routes typically involve the sequential or concerted formation of the bicyclic core and the introduction of the bromo and cyano functionalities.

Regioselective Bromination of the Pyrrolo[2,3-c]pyridine Core

The introduction of a bromine atom at the C3 position of the 1H-pyrrolo[2,3-c]pyridine (6-azaindole) core is a key step in the synthesis of the target molecule. The pyrrole ring in azaindoles is generally electron-rich and susceptible to electrophilic substitution. Studies on the related 1H-pyrrolo[2,3-b]pyridine (7-azaindole) system have shown that electrophilic substitution, including bromination, occurs predominantly at the 3-position. A similar regioselectivity is expected for the 6-azaindole (B1212597) scaffold due to the electronic nature of the fused pyrrole-pyridine system.

Common brominating agents for such transformations include N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at or below room temperature. The reaction conditions can be optimized to achieve high regioselectivity and yield.

Brominating AgentSolventTemperature (°C)Reaction TimeObservations
N-Bromosuccinimide (NBS)Dichloromethane (DCM)0 to rt1-4 hTypically provides good yields of the 3-bromo product.
Bromine (Br₂)Chloroform (CHCl₃)0 to rt10-60 minEffective but may require careful control of stoichiometry to avoid over-bromination. google.com

Table 1: Representative Conditions for Regioselective Bromination of Pyrrolopyridine Scaffolds

Introduction of the 4-Carbonitrile Moiety

The introduction of the carbonitrile group at the C4 position is a crucial transformation. A common and effective method is the palladium-catalyzed cyanation of a 4-halo-3-bromo-1H-pyrrolo[2,3-c]pyridine precursor. The halogen at the C4 position is typically chlorine or iodine, which can be installed through various synthetic routes starting from substituted pyridines.

Several palladium catalysts and cyanide sources can be employed for this transformation. The use of less toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) has gained prominence over more toxic reagents such as zinc cyanide (Zn(CN)₂) or sodium cyanide (NaCN). nih.govresearchgate.net The choice of ligand for the palladium catalyst is also critical for achieving high yields and good functional group tolerance.

Palladium CatalystLigandCyanide SourceBaseSolventTemperature (°C)Yield (%)
Pd₂(dba)₃dppfZn(CN)₂-DMF80Not specified
Pd(OAc)₂XPhosK₄[Fe(CN)₆]K₂CO₃t-BuOH/H₂O100High
NiCl₂(dppf)-Zn(CN)₂Zn, DMAP-MildGood

Table 2: Conditions for Palladium-Catalyzed Cyanation of (Hetero)aryl Halides (Note: Yields are general observations from literature on similar substrates) nih.govorganic-chemistry.org

Cyclization Reactions for the Pyrrolo[2,3-c]pyridine Ring Formation

The construction of the fused pyrrolo[2,3-c]pyridine ring system is a cornerstone of the synthesis. Several cyclization strategies can be employed, starting from appropriately substituted pyridine precursors.

The Fischer indole synthesis is a classic and versatile method for the formation of indole rings, and it has been successfully applied to the synthesis of azaindoles, including 6-azaindoles. nih.govnih.gov The reaction involves the acid-catalyzed cyclization of a pyridylhydrazone, which is typically formed in situ from a pyridylhydrazine and an aldehyde or ketone. wikipedia.orgorganic-chemistry.orgresearchgate.net

The success of the Fischer synthesis for azaindoles can be influenced by the electronic properties of the pyridine ring, with electron-donating groups often facilitating the reaction. nih.gov A variety of Brønsted and Lewis acids can be used to catalyze the cyclization. wikipedia.org

Hydrazine PrecursorCarbonyl ComponentAcid CatalystSolventTemperature (°C)Product
Substituted PyridylhydrazineAldehyde or KetoneH₂SO₄, PPA, HClAcetic Acid, EthanolRefluxSubstituted 6-Azaindole

Table 3: General Parameters for the Fischer Synthesis of 6-Azaindoles

An analogous approach involves the cyclization of 3-amino-4-methylpyridines with reagents like trifluoroacetic anhydride (B1165640) (TFAA) in what is described as a formal [4+1] cyclization. researchgate.netdigitellinc.comrsc.orgchemrxiv.orgchemrxiv.org This method provides a route to substituted 6-azaindoles.

Electrocyclization reactions represent a powerful tool in heterocyclic synthesis, proceeding through a concerted reorganization of π-electrons. While 6π-electrocyclization is a well-established method for the synthesis of five-membered heterocyclic rings like pyrroles, its specific application to form the 1H-pyrrolo[2,3-c]pyridine skeleton is not extensively documented in the literature. In principle, a suitably substituted 1-azatriene system could undergo a 6π-electrocyclization followed by an aromatization step to yield the desired bicyclic core. However, the development of stable and accessible precursors for such a transformation remains a synthetic challenge.

Multi-Component Condensation Reactions

Multi-component reactions (MCRs) offer a highly efficient strategy for the synthesis of complex molecular architectures from three or more starting materials in a single step, adhering to the principles of atom and step economy. While specific MCRs for the direct synthesis of this compound are not extensively documented, the construction of related pyrrolopyrimidine and pyrrolopyridine scaffolds via this approach provides a foundational blueprint. scielo.org.mxrsc.org

A plausible MCR approach for the pyrrolo[2,3-c]pyridine core could involve the condensation of a suitably substituted 3-aminopyrrole derivative with a 1,3-dicarbonyl compound or its equivalent. For instance, a one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives has been successfully employed to synthesize polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives. scielo.org.mxresearchgate.net This methodology, which proceeds through a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization, highlights the potential for MCRs to rapidly assemble the core bicyclic structure. Adapting this strategy would require the design of specific precursors that, upon condensation, yield the desired 1H-pyrrolo[2,3-c]pyridine ring system with the required bromo and carbonitrile functionalities.

Transition Metal-Catalyzed Coupling Reactions in Scaffold Construction

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with high precision and functional group tolerance. rsc.org For a molecule like this compound, these reactions are pivotal for both constructing the heterocyclic scaffold and for its subsequent elaboration. Palladium-catalyzed reactions, in particular, are widely used to create the bicyclic pyrrolopyridine system or to introduce diverse substituents onto a pre-formed bromo-substituted core. rsc.org

Palladium-Mediated Coupling for Carbon-Carbon and Carbon-Heteroatom Bond Formation (e.g., Sonogashira, Suzuki, Heck)

The bromine atom at the C-3 position of the pyrrolo[2,3-c]pyridine scaffold serves as a versatile handle for a variety of palladium-mediated cross-coupling reactions, allowing for the introduction of aryl, alkynyl, and vinyl groups.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is particularly useful for introducing alkynyl functionalities onto the pyrrolopyridine core. In the synthesis of related brominated pyridine nuclei, the Sonogashira coupling is typically performed using a palladium catalyst such as Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂, often with a copper(I) co-catalyst like CuI, in the presence of an amine base. soton.ac.ukresearchgate.net Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.gov The reaction tolerates a wide range of functional groups on the alkyne partner, making it a robust method for diversification. soton.ac.uk

Catalyst SystemBaseSolventTemperatureYield (%)Ref
Pd(PPh₃)₄ / CuIEt₃NTHFRoom Temp85-93 soton.ac.uk
[DTBNpP]Pd(crotyl)ClTMPDMSORoom Tempup to 97 nih.gov
Pd(dppf)Cl₂ / CuIEt₃NDMF80 °C50-82 researchgate.net

Table 1: Representative Conditions for Sonogashira Coupling of Bromo-Heterocycles

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds by coupling an aryl halide with an organoboron reagent (boronic acid or ester). This reaction is extensively used to introduce aryl or heteroaryl substituents at the C-3 position of the bromo-pyrrolopyridine scaffold. mdpi.com The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and chemoselectivity, especially with complex heterocyclic substrates. nih.govrsc.orgmdpi.com For instance, catalyst systems like Pd(dppf)Cl₂ or combinations of a palladium source (e.g., Pd₂(dba)₃) with a phosphine (B1218219) ligand (e.g., XPhos, PPh₃) are commonly employed. nih.govmdpi.comnih.gov

Catalyst / LigandBaseSolventTemperature (°C)Yield (%)Ref
XPhosPdG2 / XPhosK₃PO₄Dioxane/H₂O12060-99 rsc.org
Pd(dppf)Cl₂K₂CO₃DME80High mdpi.com
Pd₂(dba)₃ / SPhosK₂CO₃Dioxane/H₂O10068-75 nih.gov
Pd(OAc)₂ / PPh₃K₂CO₃EtOH/H₂ORefluxModerate-Excellent researchgate.net

Table 2: Selected Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles

Heck Coupling: The Mizoroki-Heck reaction enables the vinylation of aryl halides, forming a new C-C bond between the halide-bearing carbon and an alkene. This method can be applied to this compound to introduce various acrylate (B77674) or styrenic moieties. The reaction is sensitive to steric and electronic factors, and careful optimization of the catalyst, base, and additives is often required to achieve good yields and regioselectivity. beilstein-journals.orgresearchgate.net Additives like tetrabutylammonium (B224687) bromide (TBAB) can be crucial for stabilizing the active Pd(0) species and promoting the desired coupling pathway over side reactions like dehalogenation. beilstein-journals.org

Optimization and Regiochemical Control in this compound Synthesis

Achieving high yields and precise regiochemical control are paramount in the synthesis of complex heterocyclic molecules. This requires careful optimization of reaction parameters and strategic use of protecting groups.

Influence of Reaction Conditions on Yield and Selectivity

The outcome of transition metal-catalyzed reactions is highly dependent on the specific conditions employed. For the Suzuki-Miyaura coupling of bromo-heterocycles, a common side reaction is hydro-debromination, where the bromine atom is replaced by hydrogen. The choice of catalyst, ligand, base, and solvent can significantly influence the ratio of the desired coupled product to the debrominated byproduct. nih.gov

Studies on the coupling of 3-bromo pyrazolo[1,5-a]pyrimidin-5-one showed that initial conditions with PdCl₂(PPh₃)₂ in dioxane resulted in 91% debromination. nih.govrsc.org A careful screening revealed that a more robust catalyst system, such as the combination of a palladacycle precatalyst (XPhosPdG2) with an additional phosphine ligand (XPhos), and a switch to a phosphate (B84403) base (K₃PO₄) under microwave irradiation could effectively suppress the debromination and afford the desired arylated products in high yields. nih.govrsc.org Similarly, temperature plays a crucial role; while higher temperatures can increase reaction rates, they can also promote decomposition or side reactions. beilstein-journals.org Therefore, a systematic screening of conditions is essential to optimize the synthesis for both yield and selectivity.

Protecting Group Strategies for Synthetic Efficiency

The pyrrole N-H proton in the 1H-pyrrolo[2,3-c]pyridine scaffold is acidic and can interfere with many synthetic transformations, particularly organometallic reactions like Grignard additions or metal-catalyzed couplings. Therefore, the protection of this nitrogen is often a critical step for achieving synthetic efficiency. google.com

Chemical Reactivity and Derivatization Pathways of 3 Bromo 1h Pyrrolo 2,3 C Pyridine 4 Carbonitrile

Transformations Involving the Bromine Atom at Position 3

The bromine atom at the C3-position of the pyrrolo[2,3-c]pyridine ring is a key handle for introducing molecular diversity. Its reactivity is influenced by the electron-deficient nature of the pyridine (B92270) ring and the adjacent pyrrole (B145914) moiety.

Nucleophilic Aromatic Substitution Reactions

The 3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile core is susceptible to nucleophilic aromatic substitution (SNAr) reactions, a process driven by the electron-withdrawing character of the pyridine nitrogen. The bromine atom at position 3, being ortho to one of the ring nitrogens, is activated towards displacement by various nucleophiles. However, it is generally observed that 3-halopyridines are less reactive in SNAr reactions compared to their 2- and 4-halo counterparts due to the less effective stabilization of the Meisenheimer intermediate.

Despite this, under appropriate conditions, a range of nucleophiles can displace the bromide. These reactions typically require elevated temperatures and the use of a base to facilitate the departure of the leaving group. Common nucleophiles employed in such transformations include amines, alkoxides, and thiolates, leading to the formation of 3-amino, 3-alkoxy, and 3-thioether derivatives, respectively. The specific reaction conditions, such as solvent, temperature, and the nature of the base, are crucial for achieving optimal yields and minimizing side reactions.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

NucleophileReagent ExampleProduct
AmineBenzylamine3-(Benzylamino)-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile
AlkoxideSodium methoxide3-Methoxy-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile
ThiolateSodium thiophenoxide3-(Phenylthio)-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile

Cross-Coupling Reactivity (e.g., Heck, Suzuki)

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation, and the bromine atom at position 3 serves as an excellent electrophilic partner in these transformations.

The Suzuki-Miyaura coupling is a widely employed method for the arylation, heteroarylation, or vinylation of the 3-position. This reaction involves the coupling of the bromo-substituted pyrrolopyridine with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. A variety of palladium catalysts, such as Pd(PPh₃)₄ or PdCl₂(dppf), can be utilized, often in combination with phosphine (B1218219) ligands. The choice of base (e.g., K₂CO₃, Cs₂CO₃) and solvent (e.g., dioxane, DMF, toluene/water) is critical for the reaction's success. This methodology allows for the introduction of a wide array of substituents, significantly expanding the chemical space accessible from the starting material.

The Heck-Mizoroki reaction offers a pathway to introduce alkenyl groups at the 3-position. This reaction couples the bromo-pyrrolopyridine with an alkene in the presence of a palladium catalyst and a base. The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans-alkene product. Common catalysts include Pd(OAc)₂ with phosphine ligands, and bases such as triethylamine (B128534) are frequently used.

Table 2: Representative Cross-Coupling Reactions

ReactionCoupling PartnerCatalyst SystemBaseProduct Example
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄K₂CO₃3-Phenyl-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile
Heck-MizorokiStyrenePd(OAc)₂ / PPh₃Et₃N3-(2-Phenylvinyl)-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile

Reactivity of the 4-Carbonitrile Group

The carbonitrile (cyano) group at the C4-position is a versatile functional group that can undergo a variety of chemical transformations, providing access to different functionalities such as carboxylic acids, amides, and amines.

Hydrolytic Transformations to Carboxylic Acid Derivatives

The carbonitrile group can be hydrolyzed to a carboxylic acid or an amide under either acidic or basic conditions. Acid-catalyzed hydrolysis, typically employing strong acids like sulfuric or hydrochloric acid, proceeds via the formation of a primary amide intermediate, which can be further hydrolyzed to the corresponding carboxylic acid upon extended reaction times or harsher conditions.

Alkaline hydrolysis, using bases such as sodium or potassium hydroxide, also proceeds through the amide intermediate to yield the carboxylate salt, which upon acidic workup provides the carboxylic acid. The choice between acidic and basic hydrolysis can depend on the compatibility of other functional groups within the molecule.

Table 3: Hydrolysis of the 4-Carbonitrile Group

ConditionsIntermediateFinal Product
H₂SO₄, H₂O, heat3-Bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxamide3-Bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid
1. NaOH, H₂O, heat 2. H₃O⁺3-Bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxamide3-Bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid

Reduction Reactions to Amine Functionalities

The carbonitrile group can be reduced to a primary amine (aminomethyl group) using various reducing agents. Catalytic hydrogenation is a common method, employing catalysts such as Raney Nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂) under a hydrogen atmosphere.

Alternatively, chemical reducing agents can be used. Lithium aluminum hydride (LiAlH₄) is a powerful reagent for this transformation, although its high reactivity requires careful handling and may not be compatible with all functional groups. Milder reducing systems, such as sodium borohydride (B1222165) (NaBH₄) in the presence of a cobalt salt or Raney Nickel with potassium borohydride (KBH₄), offer alternatives with improved chemoselectivity. semanticscholar.org

Nucleophilic Addition Reactions (e.g., Cyanoalkylation)

The carbonitrile group is susceptible to nucleophilic addition by organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium reagents (R-Li). This reaction initially forms an imine intermediate, which upon aqueous workup, hydrolyzes to a ketone. This provides a valuable method for the synthesis of 4-acyl-pyrrolo[2,3-c]pyridine derivatives. The reaction must be carried out under anhydrous conditions to prevent the quenching of the highly reactive organometallic reagent.

Table 4: Reactivity of the 4-Carbonitrile Group

ReactionReagentIntermediateFinal Product (after workup)
ReductionRaney Ni, H₂-(3-Bromo-1H-pyrrolo[2,3-c]pyridin-4-yl)methanamine
Nucleophilic AdditionCH₃MgBrImine1-(3-Bromo-1H-pyrrolo[2,3-c]pyridin-4-yl)ethan-1-one

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 1h Pyrrolo 2,3 C Pyridine 4 Carbonitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved, confirming the connectivity and chemical environment of each atom within the molecule. mdpi.com

¹H NMR Spectroscopy: The ¹H NMR spectrum provides critical information about the number and types of protons. For the parent compound, a broad singlet is typically observed in the low-field region (δ 11.0-12.0 ppm), corresponding to the acidic N-H proton of the pyrrole (B145914) ring. The aromatic region reveals signals for the protons on the pyridine (B92270) and pyrrole rings. The proton at the C2 position of the pyrrole ring typically appears as a singlet, while the protons on the pyridine ring (at C5 and C7) would present as doublets, with their specific chemical shifts influenced by the electron-withdrawing effects of the nitrile and the bromine atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the proton data by identifying all unique carbon atoms. Key signals include the nitrile carbon (C≡N) around δ 115-120 ppm and the carbon bearing the bromine (C3) at approximately δ 95-105 ppm. The remaining aromatic carbons of the fused ring system are observed in the typical downfield region for sp²-hybridized carbons.

2D NMR Techniques: To unambiguously assign these signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

COSY establishes proton-proton coupling relationships, helping to identify adjacent protons within the pyridine ring.

HSQC correlates each proton signal with its directly attached carbon atom.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound.
Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations
N1-H11.0 - 12.0 (s, br)-C2, C7a
C2-H7.5 - 8.0 (s)125 - 130C3, C3a, C7a
C3-95 - 105-
C4-CN-115 - 120-
C5-H8.0 - 8.5 (d)130 - 135C4, C7
C7-H7.0 - 7.5 (d)110 - 115C5, C7a

Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

The most prominent and diagnostic peak is the sharp, strong absorption band corresponding to the nitrile (C≡N) stretching vibration, which typically appears in the range of 2220-2240 cm⁻¹. ekb.eg Another key feature is the broad absorption band in the region of 3100-3400 cm⁻¹, which is characteristic of the N-H stretching vibration of the pyrrole ring. researchgate.net The presence of the aromatic rings (pyridine and pyrrole) is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C/C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region. up.ac.za

Table 2: Characteristic IR Absorption Bands for this compound.
Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)Intensity
Pyrrole N-HStretch3100 - 3400Medium, Broad
Aromatic C-HStretch3000 - 3100Medium
Nitrile (C≡N)Stretch2220 - 2240Strong, Sharp
Aromatic C=C, C=NRing Stretch1400 - 1600Medium to Strong

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. lcms.cz This technique measures the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically within 5 ppm), allowing for the unambiguous determination of the molecular formula.

For the molecular formula C₈H₄BrN₃, the theoretical exact mass can be calculated. HRMS analysis, often using electrospray ionization (ESI), would show a measured m/z value for the protonated molecule [M+H]⁺ that closely matches the calculated value. A key feature in the mass spectrum is the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2⁺) of almost equal intensity, separated by two mass units, which is a definitive signature for the presence of a single bromine atom in the molecule. acs.org

Table 3: HRMS Data for this compound.
IonMolecular FormulaCalculated Exact Mass (m/z)Observed Mass (m/z)Isotopic Pattern
[M+H]⁺C₈H₅⁷⁹BrN₃⁺221.9718~221.9718 ± 5 ppmTwo peaks of ~1:1 intensity ratio separated by ~2 Da
[M+H]⁺C₈H₅⁸¹BrN₃⁺223.9697~223.9697 ± 5 ppm

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, single-crystal X-ray crystallography offers the most definitive and unambiguous determination of the molecular structure in the solid state. This technique provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles. researchgate.net

Chromatographic and Analytical Techniques for Purity and Isomer Separation

Chromatographic methods are indispensable for assessing the purity of this compound and for separating it from starting materials, byproducts, or potential isomers.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for determining the purity of such compounds. A C18 stationary phase is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like formic acid or trifluoroacetic acid. sielc.com The compound's retention time and peak purity, assessed using a photodiode array (PDA) or mass spectrometric (MS) detector, provide a quantitative measure of its purity.

Thin-Layer Chromatography (TLC): TLC is used for rapid, qualitative monitoring of reaction progress and for determining appropriate solvent systems for column chromatography. The compound's retention factor (Rf) on a silica (B1680970) gel plate provides a quick purity check.

These techniques are crucial not only for final product analysis but also for in-process control during synthesis, ensuring that the isolated material meets the high purity standards required for subsequent applications.

Computational and Theoretical Investigations of 3 Bromo 1h Pyrrolo 2,3 C Pyridine 4 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors (e.g., DFT studies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile. While specific DFT studies on this exact molecule are not extensively documented in publicly available literature, the methodologies are well-established and have been applied to closely related pyrrolopyrimidine systems. researchgate.net

These calculations typically involve optimizing the molecule's geometry to find its most stable three-dimensional conformation. From this optimized structure, a wealth of information can be derived. Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity; a smaller gap generally suggests higher reactivity.

Furthermore, DFT calculations can generate electron density maps, which visualize the distribution of electrons within the molecule. This allows for the identification of electron-rich and electron-deficient regions, providing clues about where the molecule is likely to undergo electrophilic or nucleophilic attack. Reactivity descriptors, such as electrostatic potential maps, Fukui functions, and local softness, can be calculated to provide a more quantitative prediction of reactive sites. For instance, in this compound, these calculations could pinpoint the susceptibility of the bromine atom to substitution, the acidity of the pyrrole (B145914) N-H proton, and the electrophilic nature of the carbon atom in the nitrile group.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, especially DFT and its time-dependent extension (TD-DFT), are powerful tools for predicting the spectroscopic properties of molecules. researchgate.net These predictions are invaluable for interpreting experimental spectra and confirming the identity and structure of newly synthesized compounds like this compound.

By calculating the vibrational frequencies, it is possible to generate a theoretical infrared (IR) spectrum. This computed spectrum can be compared with an experimental one to aid in the assignment of vibrational modes to specific functional groups within the molecule. For example, the characteristic stretching frequencies of the N-H bond in the pyrrole ring, the C≡N bond of the nitrile group, and the C-Br bond can be predicted.

Similarly, TD-DFT calculations can predict the electronic absorption spectra (UV-Vis). These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as π→π* and n→π* transitions, which are characteristic of the molecule's chromophores.

Nuclear Magnetic Resonance (NMR) spectroscopy is another area where computational chemistry provides significant support. Theoretical calculations of chemical shifts (for ¹H and ¹³C nuclei) and coupling constants can be performed. These predicted NMR parameters, when compared with experimental data, can help in the complete assignment of the NMR spectrum and confirm the connectivity of atoms within the molecule. For complex heterocyclic systems, this can be particularly useful in distinguishing between different isomers.

Analysis of Tautomerism and Isomeric Stability (e.g., 1H- vs. 2H-pyrrolo[2,3-c]pyridine)

Heterocyclic compounds containing a pyrrole ring fused to a pyridine (B92270) ring, such as the parent 1H-pyrrolo[2,3-c]pyridine, can exist in different tautomeric forms. Tautomers are isomers that readily interconvert, typically through the migration of a proton. In the case of the pyrrolo[2,3-c]pyridine core, the proton on the pyrrole nitrogen can potentially migrate to one of the nitrogen atoms in the pyridine ring, leading to different tautomers. The stability of these tautomers is crucial as it dictates the predominant form of the molecule under given conditions, which in turn affects its chemical and biological properties.

Quantum chemical calculations are highly effective in assessing the relative stabilities of different tautomers and isomers. semanticscholar.org By calculating the ground-state energies of the 1H- and the hypothetical 2H-pyrrolo[2,3-c]pyridine tautomers (where the proton is on the pyridine nitrogen), their relative stabilities can be determined. The tautomer with the lower calculated energy is predicted to be the more stable and thus the more abundant form. These calculations can also be extended to include the effects of solvents, which can significantly influence tautomeric equilibria. Theoretical studies on related systems like 2-pyridone/2-hydroxypyridine have demonstrated the reliability of DFT methods in predicting tautomeric preferences. chemrxiv.org

Mechanistic Studies of Reactions Involving the Compound

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions. For this compound, several types of reactions are of interest, including nucleophilic aromatic substitution at the bromine-bearing carbon, and metal-catalyzed cross-coupling reactions. Mechanistic studies can elucidate the step-by-step pathway of a reaction, identify key intermediates and transition states, and determine the activation energies associated with each step.

For instance, in a palladium-catalyzed cross-coupling reaction, DFT calculations can be used to model the entire catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. This can provide insights into the role of the catalyst, the ligands, and the reaction conditions, and can help in optimizing the reaction for higher yields and selectivity. Similarly, the mechanism of a nucleophilic substitution reaction can be investigated by mapping the potential energy surface as the nucleophile approaches the molecule and displaces the bromide ion. Such studies have been successfully applied to understand reactions in similar heterocyclic systems. acs.org

In Silico Exploration of Structure-Reactivity Relationships

In silico methods are increasingly used to explore the relationship between the structure of a molecule and its chemical reactivity or biological activity. For this compound, these methods can be employed to predict how modifications to its structure would affect its properties.

By systematically changing substituents on the pyrrolopyridine core and calculating various molecular descriptors (e.g., electronic properties, steric parameters, and lipophilicity), a Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) model can be developed. These models use statistical methods to correlate the calculated descriptors with experimentally observed activities or properties.

Such in silico screening can guide the design of new derivatives of this compound with enhanced properties, for example, as potential drug candidates. By predicting the activity of virtual compounds before they are synthesized, computational studies can save significant time and resources in the drug discovery and materials development processes. Studies on related pyrrolopyrimidine derivatives have demonstrated the utility of this approach in identifying promising new compounds. semanticscholar.orgrsc.org

Role of 3 Bromo 1h Pyrrolo 2,3 C Pyridine 4 Carbonitrile As a Chemical Building Block in Scaffold Diversification

Utilization in the Synthesis of Novel Heterocyclic Systems

The dual reactivity of 3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile, stemming from its bromo and cyano functionalities, provides a powerful platform for the construction of novel and complex heterocyclic systems. The bromine atom at the C3-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, thereby enabling significant diversification of the core structure.

Furthermore, the carbonitrile group at the C4-position is a versatile functional handle that can be transformed into various other functionalities or can participate in cyclization reactions to form new rings. For instance, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to yield ketones. More importantly, it can act as an electrophilic partner in intramolecular or intermolecular cyclizations to construct fused heterocyclic systems.

The synergistic application of reactions at both the C3 and C4 positions allows for a programmed and highly efficient approach to the synthesis of novel, complex, and polycyclic heteroaromatic compounds. This dual functionalization is a key strategy in the generation of molecules with unique three-dimensional shapes and electronic properties, which are often sought after in drug discovery and materials science.

Table 1: Potential Cross-Coupling Reactions at the C3-Position

Reaction NameCoupling PartnerCatalyst/Reagents (Typical)Resulting C3-Substituent
Suzuki-Miyaura CouplingAryl/Heteroaryl boronic acids or estersPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Aryl/Heteroaryl
Sonogashira CouplingTerminal alkynesPd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalystAlkynyl
Buchwald-Hartwig AminationAmines (primary or secondary)Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP)Amino
Heck CouplingAlkenesPd catalyst (e.g., Pd(OAc)₂)Alkenyl
Stille CouplingOrganostannanesPd catalyst (e.g., Pd(PPh₃)₄)Aryl/Alkenyl

Table 2: Potential Transformations of the C4-Carbonitrile Group

Reaction TypeReagents (Typical)Resulting C4-Functionality
HydrolysisAcid or Base (e.g., H₂SO₄, NaOH)Carboxylic acid
ReductionReducing agent (e.g., LiAlH₄, H₂/Raney Ni)Aminomethyl
Addition of Grignard ReagentsRMgX followed by hydrolysisKetone
Cyclization (with dinucleophiles)e.g., Hydrazine, GuanidineFused heterocyclic ring (e.g., Pyridazino, Pyrimidino)

Strategies for Constructing Structurally Diverse Libraries Based on the Pyrrolo[2,3-c]pyridine Core

The development of structurally diverse libraries of compounds is a cornerstone of modern drug discovery, enabling the high-throughput screening of molecules for biological activity. This compound is an ideal starting scaffold for combinatorial synthesis and the construction of such libraries. The key to this strategy is the orthogonal reactivity of the bromo and cyano groups, which allows for sequential and selective modifications.

A common strategy involves a "build-and-decorate" approach. In the "build" phase, the core scaffold is functionalized at one position, for example, through a Suzuki-Miyaura coupling at the C3-position with a library of boronic acids. This generates a first-generation library of 3-aryl-1H-pyrrolo[2,3-c]pyridine-4-carbonitriles. In the "decorate" phase, the second reactive handle, the C4-carbonitrile, is then modified. For instance, the nitrile can be converted to a tetrazole ring, which is a common bioisostere for a carboxylic acid, by reaction with sodium azide. This two-step diversification strategy can rapidly generate a large number of structurally distinct compounds.

Another powerful strategy is the use of multi-component reactions (MCRs). While not directly initiated by the bromo or cyano groups in their initial state, these functionalities can be transformed into reactive intermediates that can then participate in MCRs. For example, the C4-carbonitrile can be reduced to the corresponding amine, which can then be used as a component in a Ugi or Passerini reaction, introducing multiple points of diversity in a single synthetic step.

The choice of reaction conditions, catalysts, and coupling partners is crucial in ensuring the successful construction of diverse libraries. The robustness of palladium-catalyzed cross-coupling reactions and the predictability of many nitrile transformations make the this compound scaffold particularly well-suited for automated and parallel synthesis platforms.

Development of Advanced Synthetic Intermediates

Beyond its direct use in the synthesis of final target compounds, this compound is also a precursor for the development of more advanced and functionally rich synthetic intermediates. These advanced intermediates can streamline the synthesis of complex molecules by incorporating multiple functionalities in a single, stable compound that can be used in later-stage diversification.

For example, a Sonogashira coupling of this compound with a protected acetylene, followed by deprotection, yields a 3-ethynyl-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile. This terminal alkyne is a highly versatile functional group that can undergo a plethora of subsequent reactions, including "click" chemistry (cycloadditions with azides), further cross-coupling reactions, and cycloisomerizations.

Similarly, the bromine at C3 can be replaced with a boronic ester functionality via a Miyaura borylation reaction. The resulting 3-(boronic acid pinacol (B44631) ester)-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile is a stable, advanced intermediate that can be used in a wide range of Suzuki-Miyaura couplings, offering an alternative and sometimes more efficient route to 3-aryl or 3-heteroaryl derivatives compared to the direct coupling with the bromo-precursor.

The development of such advanced intermediates is a key strategy for improving the efficiency and flexibility of synthetic routes. By pre-installing versatile functional handles, chemists can access a wider range of target molecules from a common, advanced precursor, thereby accelerating the drug discovery and development process.

Table 3: Examples of Advanced Intermediates from this compound

Starting MaterialReactionReagents (Typical)Advanced Intermediate
This compoundMiyaura BorylationBis(pinacolato)diboron, Pd catalyst3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile
This compoundSonogashira CouplingEthynyltrimethylsilane, Pd/Cu catalyst, then deprotection3-ethynyl-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile
This compoundStille CouplingHexamethylditin, Pd catalyst3-(trimethylstannyl)-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile

Q & A

Q. What are common synthetic routes for 3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile?

The synthesis often involves multi-step strategies, including:

  • Dihydroxylation and cyclization : Allylamino precursors (e.g., 4-allyl-3-aminoisoquinolines) undergo dihydroxylation, followed by oxidative cleavage to generate dialdehydes. Subsequent cyclization with Na₂O₂ in aqueous conditions yields pyrrolo[2,3-c]pyridine cores .
  • Carbonitrile introduction : Reactions with malonodinitriles or cyano-containing reagents (e.g., arylidene malonodinitriles) can introduce the 4-carbonitrile group via condensation, as seen in analogous pyrrolopyridine derivatives .
  • Bromination : Electrophilic bromination or metal-catalyzed coupling (e.g., using NBS or CuBr₂) introduces the 3-bromo substituent .

Q. How is the structure of this compound characterized?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ring systems. For example, aromatic protons in the pyrrolo[2,3-c]pyridine core resonate between δ 7.5–8.5 ppm, while the carbonitrile group appears as a singlet in ¹³C NMR (δ ~115 ppm) .
  • Mass spectrometry : High-resolution MS validates molecular weight (C₈H₄BrN₃: theoretical 236.96 g/mol) .
  • Elemental analysis : Confirms C, H, N, and Br content (e.g., Br% ~33.7%) .

Q. What are typical purification methods for this compound?

  • Chromatography : Silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 20–50%) is widely used .
  • Recrystallization : Solvents like methanol or ethyl acetate/hexane mixtures yield high-purity crystals (melting points: 200–230°C observed in analogs) .

Advanced Research Questions

Q. How do researchers address low yields in brominated pyrrolopyridine synthesis?

Yield optimization strategies include:

  • Reaction temperature control : Lower temperatures (0–5°C) during bromination reduce side reactions (e.g., debromination or overhalogenation) .
  • Catalyst screening : Pd or Cu catalysts enhance regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, as seen in analogous pyrrolo[2,3-b]pyridine syntheses .

Q. What structural modifications enhance bioactivity in pyrrolo[2,3-c]pyridine derivatives?

Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups : The 4-carbonitrile group increases electrophilicity, enhancing interactions with biological targets (e.g., kinase inhibition) .
  • Bromine positioning : 3-Bromo substituents improve cytotoxicity in cancer cell lines (e.g., ovarian cancer IC₅₀ < 10 µM in analogs) by facilitating DNA intercalation .
  • Heterocyclic fusion : Fusion with isoquinoline or naphthyridine rings (e.g., pyrrolo[2,3-c]isoquinolines) broadens pharmacological profiles .

Q. How do researchers resolve contradictions in regioselectivity during substitution reactions?

Conflicting regioselectivity (e.g., C-5 vs. C-7 bromination) is addressed via:

  • Computational modeling : DFT calculations predict reactive sites based on frontier molecular orbitals .
  • Directing groups : Temporary protecting groups (e.g., sulfonyl) guide substitutions to desired positions .
  • Experimental validation : Comparative ¹H NMR coupling constants (e.g., J = 2–4 Hz for meta-substituted protons) distinguish isomers .

Q. What methodologies evaluate the compound’s potential as a kinase inhibitor?

  • Enzyme assays : IC₅₀ values are determined using recombinant kinases (e.g., AKT1 or EGFR) with ATP-competitive luminescence assays .
  • Crystallography : Co-crystallization with target kinases (e.g., AKR1C3) reveals binding modes and conformational changes .
  • Molecular dynamics (MD) simulations : Predict stability of inhibitor-receptor complexes and guide structural optimization .

Data Contradictions and Validation

  • Yield discrepancies : Reported yields for brominated analogs vary (36–75%) due to differences in reaction scale, purification methods, or solvent systems .
  • Biological activity : While some studies highlight cytotoxicity in ovarian cancer cells, others note limited efficacy in non-cancerous cell lines, emphasizing the need for selective targeting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.